molecular formula C20H19BrN4O2S2 B307651 1-[6-(5-bromothiophen-2-yl)-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[6-(5-bromothiophen-2-yl)-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No. B307651
M. Wt: 491.4 g/mol
InChI Key: QTRDKWXQSGZFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(5-bromothiophen-2-yl)-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

1-[6-(5-bromothiophen-2-yl)-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has shown potential applications in various scientific research areas. One such area is cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro. Another area of research is in the field of neuroscience, where this compound has been shown to have anxiolytic effects in animal models. Additionally, this compound has been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-[6-(5-bromothiophen-2-yl)-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, it has been shown to interact with various receptors and enzymes in the body, including the GABA-A receptor and the acetylcholinesterase enzyme. These interactions may be responsible for the compound's observed effects in scientific research.
Biochemical and Physiological Effects:
1-[6-(5-bromothiophen-2-yl)-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been shown to have various biochemical and physiological effects in scientific research. These effects include inhibition of cancer cell growth, anxiolytic effects, and potential therapeutic effects for neurodegenerative diseases. However, further research is needed to fully understand the extent of these effects and their underlying mechanisms.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[6-(5-bromothiophen-2-yl)-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments is its potential for use as a therapeutic agent. This compound has shown promising results in scientific research for the treatment of various diseases, which could lead to the development of new drugs. However, a limitation of using this compound is its limited availability and high cost, which may hinder its use in certain research areas.

Future Directions

There are several future directions for research involving 1-[6-(5-bromothiophen-2-yl)-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its interactions with different receptors and enzymes in the body to better understand its mechanism of action. Additionally, further research is needed to investigate its potential use in cancer research and its effects on cancer cell growth.

Synthesis Methods

The synthesis of 1-[6-(5-bromothiophen-2-yl)-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been achieved using various methods. One such method involves the reaction of 5-bromothiophene-2-carboxylic acid with butyl lithium, followed by reaction with 2-chloro-4-nitrophenyl isocyanate to form a nitro intermediate. This intermediate is then reduced to form the final product. Other methods involve the use of different reagents and conditions, but the overall goal is to create the desired compound in high yield and purity.

properties

Product Name

1-[6-(5-bromothiophen-2-yl)-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Molecular Formula

C20H19BrN4O2S2

Molecular Weight

491.4 g/mol

IUPAC Name

1-[6-(5-bromothiophen-2-yl)-3-butylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C20H19BrN4O2S2/c1-3-4-11-28-20-22-18-17(23-24-20)13-7-5-6-8-14(13)25(12(2)26)19(27-18)15-9-10-16(21)29-15/h5-10,19H,3-4,11H2,1-2H3

InChI Key

QTRDKWXQSGZFCA-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(S4)Br)C(=O)C)N=N1

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(S4)Br)C(=O)C)N=N1

Origin of Product

United States

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